molecular formula C14H15N3O2 B14702719 Isonicotinamidine, N-(2,5-dimethoxyphenyl)- CAS No. 23564-31-0

Isonicotinamidine, N-(2,5-dimethoxyphenyl)-

Cat. No.: B14702719
CAS No.: 23564-31-0
M. Wt: 257.29 g/mol
InChI Key: CPWOXKAVRFQOTE-UHFFFAOYSA-N
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Description

Isonicotinamidine, N-(2,5-dimethoxyphenyl)- is a chemical compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a pyridine ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- typically involves the reaction of isonicotinamide with 2,5-dimethoxyaniline. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with considerations for cost-effectiveness and environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Isonicotinamidine, N-(2,5-dimethoxyphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- depend on the type of reaction. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Isonicotinamidine, N-(2,5-dimethoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinamidine, N-(2,5-dimethoxyphenyl)- is unique due to its combination of the isonicotinamide and dimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

23564-31-0

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N'-(2,5-dimethoxyphenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C14H15N3O2/c1-18-11-3-4-13(19-2)12(9-11)17-14(15)10-5-7-16-8-6-10/h3-9H,1-2H3,(H2,15,17)

InChI Key

CPWOXKAVRFQOTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C(C2=CC=NC=C2)N

Origin of Product

United States

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